molecular formula C12H11ClN2 B2761088 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine CAS No. 131291-62-8

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine

Cat. No.: B2761088
CAS No.: 131291-62-8
M. Wt: 218.68
InChI Key: ZQLONMWSZSMIEN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of a chloromethyl group, a methyl group, and a phenyl group on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.

Safety and Hazards

Chloromethyl compounds can be hazardous. They can cause severe skin burns and eye damage . It’s important to handle these compounds with appropriate personal protective equipment and avoid inhalation, ingestion, and contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-phenyl-4,6-dimethylpyrimidine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of chloromethylating agents in a controlled environment, along with efficient catalysts, allows for large-scale production. The reaction mixture is continuously monitored, and the product is purified using techniques such as distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions are commonly used. Reactions are performed at elevated temperatures (50-80°C).

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are used. Reactions are conducted at low temperatures (0-25°C).

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of amines or alcohols.

Comparison with Similar Compounds

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine can be compared with other similar compounds such as:

    2-Phenyl-4,6-dimethylpyrimidine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    4-(Bromomethyl)-6-methyl-2-phenylpyrimidine: Similar reactivity but with different halogen properties, affecting its reactivity and applications.

    4-(Chloromethyl)-2-phenylpyrimidine: Lacks the methyl group at the 6-position, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

4-(chloromethyl)-6-methyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-7-11(8-13)15-12(14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLONMWSZSMIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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